1-Hydroxypinoresinol 1-O-glucoside
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Overview
Description
(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Tragopogon orientalis, Osmanthus fragrans, and other organisms with data available.
Scientific Research Applications
Phenolic Glucosides Isolation
1-Hydroxypinoresinol 1-O-glucoside has been isolated from various plant sources, indicating its widespread presence in nature. For instance, it was identified in Olea europaea subs. africana, revealing its role in the plant's chemical composition (Tsukamoto et al., 1984).
Lignan Glucosides Discovery
Secoiridoid Glucosides Research
This compound was also found in Fraxinus ornus bark alongside other secoiridoid glucosides, broadening knowledge about the diverse chemical constituents of this plant (Iossifova et al., 1998).
Activity at A1 Adenosine Receptors
A study on Valeriana officinalis (valerian) roots showed that this compound is part of the lignan content and may contribute to pharmacological activities, like partial agonistic activity at A1 adenosine receptors (Schumacher et al., 2002).
Antioxidative and Vasorelaxant Activities
Research on Valeriana prionophylla revealed new diepoxylignan glycosides, including this compound, and its antioxidative properties and vasorelaxant activities were evaluated (Piccinelli et al., 2004).
Neuroprotective Effects
The neuroprotective effect of 9‐hydroxypinoresinol, closely related to this compound, was examined in mice, suggesting potential neuroprotective applications (Cui et al., 2007).
Radical Scavenging Activities
Another study highlighted the isolation of (+)-1-hydroxypinoresinol-1-O-β-d-glucoside from Salvia miltiorrhiza with significant radical scavenging activities, showing its potential in oxidative stress management (Kang et al., 2003).
Glucosinolate Research
Although not directly related to this compound, research on glucosinolates, which are similar sulfur-rich compounds, has progressed significantly, providing insights into the broader context of plant-derived compounds like this compound (Halkier & Gershenzon, 2006).
Properties
Molecular Formula |
C26H32O12 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H32O12/c1-33-17-7-12(3-5-15(17)28)23-14-10-35-24(13-4-6-16(29)18(8-13)34-2)26(14,11-36-23)38-25-22(32)21(31)20(30)19(9-27)37-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25+,26-/m1/s1 |
InChI Key |
DRAPQDCEBKBPQE-ACFZRETJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O |
SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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